molecular formula C10H7ClO3 B13154469 Methyl 5-chlorobenzofuran-3-carboxylate CAS No. 93670-32-7

Methyl 5-chlorobenzofuran-3-carboxylate

Cat. No.: B13154469
CAS No.: 93670-32-7
M. Wt: 210.61 g/mol
InChI Key: FMPDUNMQQDXVAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chlorobenzofuran-3-carboxylate typically involves the reaction of 5-chlorosalicylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chlorobenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-chlorobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrobenzofuran-3-carboxylate
  • Ethyl 5-chlorobenzofuran-3-carboxylate
  • Methyl 5-bromobenzofuran-3-carboxylate

Uniqueness

Methyl 5-chlorobenzofuran-3-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

93670-32-7

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 5-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3

InChI Key

FMPDUNMQQDXVAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=C(C=C2)Cl

Origin of Product

United States

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